(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
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Description
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C13H16N4OS and its molecular weight is 276.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have shown excellent binding affinities to a range of proteins .
Mode of Action
It’s worth noting that compounds with similar structures have demonstrated significant antibacterial and moderate antifungal activities . These activities are often achieved through interactions with bacterial and fungal proteins, leading to inhibition of essential biological processes .
Biochemical Pathways
It’s plausible that the compound interferes with the normal functioning of essential proteins in bacteria and fungi, thereby disrupting their growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antimicrobial activity. By interacting with essential proteins in bacteria and fungi, the compound could disrupt critical biological processes, leading to the death of these microorganisms .
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-10-8-12(19-9-10)13(18)16-6-2-11(3-7-16)17-14-4-5-15-17/h4-5,8-9,11H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILSTKNYRMJBMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.